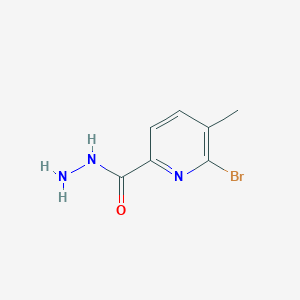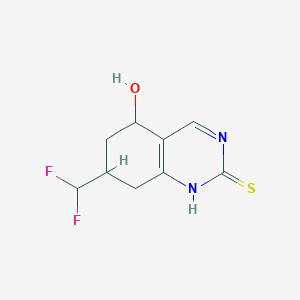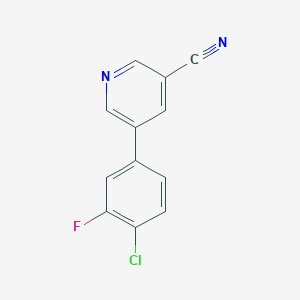
(E)-2-(4-isopropyl-2-nitrophenyl)-N,N-dimethylethen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(4-isopropyl-2-nitrophenyl)-N,N-dimethylethen-1-amine is an organic compound characterized by its unique structure, which includes an isopropyl group, a nitro group, and a dimethylamino group attached to an ethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-isopropyl-2-nitrophenyl)-N,N-dimethylethen-1-amine typically involves a multi-step process One common method includes the nitration of 4-isopropylphenylamine to introduce the nitro group, followed by the formation of the ethene backbone through a Wittig reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-isopropyl-2-nitrophenyl)-N,N-dimethylethen-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted amines.
Scientific Research Applications
(E)-2-(4-isopropyl-2-nitrophenyl)-N,N-dimethylethen-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including as a monoamine oxidase inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-(4-isopropyl-2-nitrophenyl)-N,N-dimethylethen-1-amine involves its interaction with specific molecular targets. For instance, as a potential monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects . The pathways involved include the inhibition of oxidative deamination of monoamines, leading to increased levels of neurotransmitters in the brain.
Comparison with Similar Compounds
Similar Compounds
Caffeic Acid Derivatives: These compounds also exhibit monoamine oxidase inhibitory activity.
Pargyline: A known monoamine oxidase inhibitor with a similar mechanism of action.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(E)-N,N-dimethyl-2-(2-nitro-4-propan-2-ylphenyl)ethenamine |
InChI |
InChI=1S/C13H18N2O2/c1-10(2)12-6-5-11(7-8-14(3)4)13(9-12)15(16)17/h5-10H,1-4H3/b8-7+ |
InChI Key |
UNTHZLXWZADRPC-BQYQJAHWSA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(C=C1)/C=C/N(C)C)[N+](=O)[O-] |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C=CN(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11877985.png)






